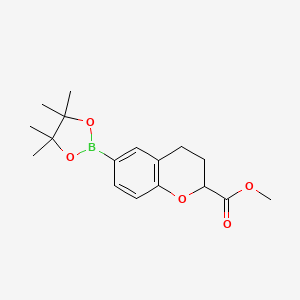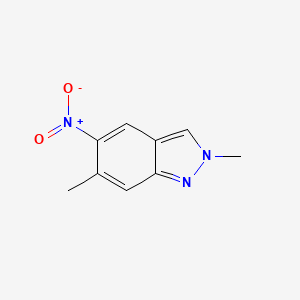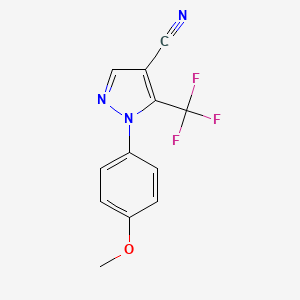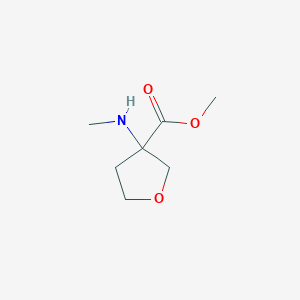![molecular formula C19H15ClN4O4S B2488271 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450341-41-0](/img/structure/B2488271.png)
5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of substances known for their complex synthesis and diverse chemical and physical properties. Such compounds have been studied for various applications, including their potential roles in medicinal chemistry and materials science. Their intricate structures necessitate detailed analyses to understand their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, often starting with base molecules that are modified through reactions such as alkylation, acylation, and condensation. For instance, Kato et al. (1992) describe the synthesis of benzamides with potent in vivo activity, which might share synthesis pathways or strategies applicable to our compound of interest (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure is typically elucidated using spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray diffraction for crystal structure determination. Shestopalov et al. (2003) demonstrated the use of X-ray diffraction to establish the molecular and crystal structure of a compound, which is critical for understanding the compound's chemical behavior (Shestopalov et al., 2003).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. Reactions such as nucleophilic substitution, electrophilic addition, and others are common, depending on the compound's functional groups. For example, studies by Viji et al. (2020) on molecular docking and quantum chemical calculations provide insights into the reactivity and potential interactions of similar compounds (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
Antibacterial Activity
Another area of research involves the synthesis, characterization, and evaluation of novel derivatives for antibacterial activity. A study on 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity, especially compound 4b, against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with MICs ranging from 22.4 to 30.0 μg/mL (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).
Antiviral and Gastrokinetic Activities
Further investigations include the development of benzamide-based derivatives for their antiviral and gastrokinetic activities. Novel benzamides have been synthesized and evaluated as selective and potent gastrokinetic agents, showing significant in vivo gastric emptying activity in rats and mice, indicating potential therapeutic applications for gastrointestinal disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-28-17-7-2-11(20)8-14(17)19(25)21-18-15-9-29-10-16(15)22-23(18)12-3-5-13(6-4-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQCNFIRYBTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)




![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)


![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)


![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
